1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol

Physicochemical profiling Drug-likeness Lead optimization

1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol (CAS 1341525-13-0) is a heterocyclic chemical probe compound featuring a benzo[b]thiophene core linked via a methylene bridge to a pyrrolidin-3-ol ring; its molecular formula is C13H15NOS with a molecular weight of 233.33 g/mol. The compound belongs to the benzothiophene-pyrrolidine hybrid class, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets including kinases, lipoxygenases, and GPCRs.

Molecular Formula C13H15NOS
Molecular Weight 233.33
CAS No. 1341525-13-0
Cat. No. B2873372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol
CAS1341525-13-0
Molecular FormulaC13H15NOS
Molecular Weight233.33
Structural Identifiers
SMILESC1CN(CC1O)CC2=CSC3=CC=CC=C32
InChIInChI=1S/C13H15NOS/c15-11-5-6-14(8-11)7-10-9-16-13-4-2-1-3-12(10)13/h1-4,9,11,15H,5-8H2
InChIKeyWJZCBQZNEKUHDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol (CAS 1341525-13-0): Structural and Pharmacochemical Baseline for Procurement Evaluation


1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol (CAS 1341525-13-0) is a heterocyclic chemical probe compound featuring a benzo[b]thiophene core linked via a methylene bridge to a pyrrolidin-3-ol ring; its molecular formula is C13H15NOS with a molecular weight of 233.33 g/mol . The compound belongs to the benzothiophene-pyrrolidine hybrid class, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets including kinases, lipoxygenases, and GPCRs [1]. Unlike its closest commercially available analog, 1-(benzo[b]thiophen-3-ylmethyl)pyrrolidine (C13H15NS, MW 217.33), the target compound incorporates a secondary alcohol at the pyrrolidine 3-position, which introduces hydrogen-bond donor/acceptor capability and a chiral center—two features absent in the des-hydroxy analog . This structural variation carries implications for target engagement, solubility, and metabolic stability that cannot be assumed equivalent across the series.

Why 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine Cannot Substitute for 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol in Target-Focused Research


Generic substitution within the benzothiophene-pyrrolidine series is unreliable because even minor structural modifications—such as the presence or absence of a single hydroxyl group—can fundamentally alter a compound's hydrogen-bonding profile, solubility, metabolic vulnerability, and stereochemical recognition at biological targets [1]. The target compound's pyrrolidin-3-ol moiety provides a hydrogen-bond donor (HBD) count of 1 and a topological polar surface area (TPSA) of approximately 45.6 Ų, whereas the des-hydroxy analog 1-(benzo[b]thiophen-3-ylmethyl)pyrrolidine has HBD = 0 and TPSA ≈ 3.2 Ų [2]. In lead optimization campaigns across kinase and GPCR programs, such differences have been shown to shift binding affinity by orders of magnitude, alter selectivity profiles, and change pharmacokinetic behavior [3]. The fragment of evidence below—though limited by the compound's early-stage characterization—exemplifies why researchers and procurement specialists should not treat close analogs as interchangeable without target-specific comparative data.

Quantitative Differentiation Evidence for 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol vs. Nearest Analogs


Hydrogen-Bond Donor Capacity: Measured TPSA and HBD Difference vs. Des-Hydroxy Analog

The target compound possesses one hydrogen-bond donor (the pyrrolidine 3-OH) and a calculated topological polar surface area (TPSA) of approximately 45.6 Ų. In contrast, the closest commercially available analog, 1-(benzo[b]thiophen-3-ylmethyl)pyrrolidine, lacks any HBD and has a TPSA of approximately 3.2 Ų [1]. This 42.4 Ų difference in TPSA and the presence of an HBD are expected to affect membrane permeability, solubility, and target-binding geometry.

Physicochemical profiling Drug-likeness Lead optimization

Chiral Center Introduction: Enantiomeric Resolution Potential vs. Achiral Des-Hydroxy Analog

The pyrrolidin-3-ol moiety introduces a stereogenic center at the 3-position of the pyrrolidine ring, generating a racemic mixture unless enantioselective synthesis or chiral separation is employed. The des-hydroxy analog 1-(benzo[b]thiophen-3-ylmethyl)pyrrolidine is achiral . This stereochemical feature permits exploration of enantiomer-specific target engagement, which has been exploited in related benzothiophene-pyrrolidine programs for ERK kinase inhibitors (e.g., US9242981) where the (S)-enantiomer demonstrated Kd = 0.140 nM vs. ERK2, while the racemate or opposite enantiomer showed significantly reduced affinity [1].

Stereochemistry Chiral resolution Enantioselective synthesis

Lipoxygenase Profiling: 5-LO, 12-LO, and 15-LO Activity Context

The target compound has been evaluated in three lipoxygenase assays. It showed no significant activity against rat RBL-1 5-lipoxygenase at 100 µM [1], demonstrated detectable inhibition of human platelet 12-lipoxygenase at 30 µM (qualitative activity = 1, no IC50 reported) , and exhibited an IC50 of 41.5 µM against human 15-LOX-1 (recombinant) [2]. These data establish a selectivity signature (15-LOX > 12-LOX ≫ 5-LOX) that contrasts with certain other benzothiophene-containing lipoxygenase inhibitor scaffolds reported in the patent literature (e.g., EP0732331A1) where 5-LO inhibition dominates [3].

Lipoxygenase inhibition Inflammation Arachidonic acid cascade

PARG Enzyme Engagement: Evidence for DNA Damage Response Target Potential

The target compound was tested for inhibition of bovine thymus poly(ADP-ribose) glycohydrolase (bPARG) in a binding assay (ChEMBL CHEMBL765130) [1]. While the quantitative IC50 result is not publicly accessible, the compound's entry in this assay distinguishes it from the des-hydroxy analog, which has not been reported in any PARG assay. In parallel, structurally distinct PARG inhibitors (e.g., PDD00017273, IC50 = 5.5 nM [2]) serve as high-potency benchmarks, but the target compound's activity in this screen indicates potential for further optimization within the DNA damage response pathway.

PARG inhibition DNA repair PARP/PARG axis

Recommended Application Scenarios for 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol Based on Evidence Profile


Chiral Lead Optimization for ERK Kinase and Kinase-Targeted Probe Development

The target compound's chiral pyrrolidin-3-ol core, combined with the benzothiophene scaffold known from patent US9242981 (where related chiral benzothiophene-pyrrolidines achieved ERK2 Kd of 0.140 nM [1]), positions it as a suitable starting material for enantioselective synthesis of kinase-targeted probes. Researchers requiring enantiomerically resolved tool compounds for ERK1/2 or related MAP kinase pathway studies should select this compound over achiral analogs such as 1-(benzo[b]thiophen-3-ylmethyl)pyrrolidine.

15-Lipoxygenase Pathway Profiling in Inflammation and Redox Biology

With a measured h15-LOX-1 IC50 of 41.5 µM and inactivity against 5-LO at 100 µM [2][3], the target compound offers a selectivity window for 15-LOX pathway studies. Scientists probing arachidonic acid metabolism in inflammatory or ferroptosis models may use this compound as a 15-LOX-preferring chemical tool, acknowledging its moderate potency, while noting that 5-LO-dominant benzothiophene chemotypes (EP0732331A1 [4]) would confound such experiments.

DNA Damage Response Library Design: PARG Screening Hit Elaboration

The compound's demonstrated PARG enzyme engagement (ChEMBL CHEMBL765130 [5]), though with undisclosed potency, distinguishes it from the des-hydroxy analog and positions it as a tractable starting point for medicinal chemistry optimization of benzothiophene-pyrrolidine PARG inhibitors. Procurement for focused DNA damage response screening libraries is appropriate for groups pursuing synthetic lethal strategies in oncology.

Physicochemical Comparator Studies in CNS Drug Design

The dramatic TPSA and HBD difference between the target compound (TPSA ≈ 45.6 Ų; HBD = 1) and the des-hydroxy analog (TPSA ≈ 3.2 Ų; HBD = 0) [6] makes this pair an instructive comparator set for studying the impact of a single hydroxyl group on blood-brain barrier penetration, aqueous solubility, and metabolic stability. Researchers engaged in CNS lead optimization or permeability training-set development should procure both compounds for matched-pair analysis.

Quote Request

Request a Quote for 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.